Spicatoside A

Description

Properties

Molecular Formula |

C44H70O17 |

|---|---|

Molecular Weight |

871 g/mol |

IUPAC Name |

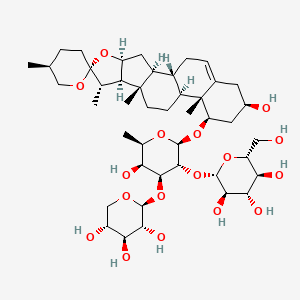

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |

InChI Key |

XTGHTMMHUVFPBQ-DXADMYJTSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Synonyms |

5-(1-(glucopyranosyloxymethyl)ethenyl)-2-methyl-2-cyclohexen-1-one spicatoside A |

Origin of Product |

United States |

Foundational & Exploratory

The Elucidation of Spicatoside A: A Technical Guide to its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spicatoside A, a steroidal saponin isolated from the tubers of Liriope platyphylla, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies and spectroscopic data that have been instrumental in defining its molecular architecture. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a key bioactive constituent of Liriope plyatyphylla (Liliaceae), a plant used in traditional medicine.[2] Its chemical structure has been established as a complex glycoside of a steroidal aglycone. Understanding the precise arrangement of its constituent parts is fundamental to elucidating its structure-activity relationships and exploring its therapeutic potential. The structure was determined to be 25(S)-ruscogenin 1-O-β-d-glucopyranosyl (l→2)-[β-d-xylopyranosyl (1→3)]-β-d-fucopyranoside.[3]

Isolation and Purification

The isolation of this compound from the tubers of Liriope platyphylla is a multi-step process that relies on chromatographic techniques to separate this specific saponin from a complex mixture of other phytochemicals. While detailed, step-by-step protocols are often specific to the research lab, the general workflow follows established methods for the purification of natural products.

General Experimental Protocol

-

Extraction: The dried and powdered tubers of Liriope platyphylla are typically extracted with a polar solvent, such as methanol or ethanol, to efficiently solubilize the saponins.

-

Solvent Partitioning: The crude extract is then subjected to sequential solvent partitioning with solvents of increasing polarity. For instance, the extract might be partitioned between water and ethyl acetate. This compound is known to be found in the ethyl acetate fraction.[4]

-

Chromatographic Separation: The enriched fraction containing this compound is further purified using a combination of chromatographic techniques. This often involves:

-

Column Chromatography: Initial separation is typically performed on a silica gel or reversed-phase (e.g., C18) column, eluting with a gradient of solvents to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical degradation studies.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition and exact molecular weight of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₄₄H₇₀O₁₇ | PubChem[5] |

| Molecular Weight | 871.0 g/mol | PubChem[5] |

| Exact Mass | 870.46130076 Da | PubChem[5] |

Table 1: Mass Spectrometry Data for this compound

Chemical Hydrolysis

Acid hydrolysis of this compound is a key chemical method used to identify its constituent building blocks. This process cleaves the glycosidic bonds, releasing the aglycone and the individual sugar units. Analysis of the hydrolysis products revealed the following components:

-

Aglycone: 25(S)-ruscogenin

-

Sugar Moieties: D-glucose, D-xylose, and L-fucose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex natural products like this compound. A suite of 1D and 2D NMR experiments is used to determine the connectivity of all atoms and the stereochemistry of the molecule.

3.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Key signals include:

-

Anomeric Protons: The signals for the anomeric protons of the sugar units typically appear in the region of δ 4.5-5.5 ppm and their coupling constants provide information about the stereochemistry of the glycosidic linkages (α or β).

-

Methyl Protons: Characteristic signals for the methyl groups of the steroidal aglycone and the fucose moiety are observed in the upfield region of the spectrum.

-

Olefinic Proton: A signal corresponding to the olefinic proton in the ruscogenin core is also a key diagnostic feature.

3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Important signals include:

-

Aglycone Carbons: The characteristic signals for the 27 carbon atoms of the 25(S)-ruscogenin core.

-

Sugar Carbons: Signals corresponding to the carbon atoms of the glucose, xylose, and fucose residues. The chemical shifts of the carbons involved in the glycosidic linkages are particularly important for determining the connectivity of the sugar chain.

3.3.3. 2D NMR Spectroscopy

A series of 2D NMR experiments are essential to piece together the structure of this compound.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is used to trace out the spin systems within each sugar unit and the steroidal backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments. Specifically, HMBC correlations are used to:

-

Determine the sequence of the sugar units by observing correlations between an anomeric proton of one sugar and a carbon atom of the adjacent sugar.

-

Identify the attachment point of the sugar chain to the aglycone by observing correlations between the anomeric proton of the inner sugar and a carbon atom of the ruscogenin core.

-

The logical workflow for using these NMR techniques in structure elucidation is depicted below.

Caption: Logical workflow for 2D NMR-based structure elucidation of this compound.

Concluding Remarks

The chemical structure of this compound has been unequivocally established through a combination of chemical and spectroscopic methods. The elucidation of its complex steroidal and glycosidic components provides a critical foundation for further research into its biological mechanisms of action and potential therapeutic applications. This guide has summarized the key data and experimental approaches that have enabled the characterization of this important natural product.

References

- 1. Pharmacological Activities and Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of this compound by Modulation of Autophagy and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C44H70O17 | CID 21630001 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Spicatoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spicatoside A, a steroidal saponin with significant pharmacological potential, has garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on plant species from the Liriope and Ophiopogon genera. This document details the quantitative abundance of this compound in various sources, outlines comprehensive protocols for its extraction, isolation, and quantification, and presents the current understanding of its biosynthetic pathway. The information is structured to support researchers and drug development professionals in the efficient sourcing and analysis of this promising bioactive compound.

Principal Natural Sources

This compound is predominantly found in the tuberous roots of perennial plants belonging to the Asparagaceae family, specifically within the genera Liriope and Ophiopogon. These plants are native to East Asia and have a long history of use in traditional medicine. The primary species identified as significant sources of this compound are:

-

Liriope platyphylla : Widely recognized as a primary source, various cultivars of this species have been analyzed for their this compound content.

-

Liriope muscari : Also known as lilyturf, this species is another confirmed source of this compound.

-

Liriope spicata : Commonly referred to as creeping lilyturf, its roots are known to contain this compound.

The tuberous roots, often referred to as "Liriopes Radix" in pharmacognosy, are the primary plant part utilized for the extraction of this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different species and even among cultivars of the same species. The following table summarizes the available quantitative data on this compound content in the tuberous roots of Liriope platyphylla.

| Plant Source | Cultivar | This compound Content (mg/g dry weight) | Reference |

| Liriope platyphylla | Liriope Tuber No. 1 | 1.83 ± 0.13 | [1][2][3] |

| Liriope platyphylla | Cheongyangjaerae | 1.25 ± 0.01 | [1][2][3] |

| Liriope platyphylla | Cheongsim | 1.09 ± 0.04 | [1][2][3] |

| Liriope platyphylla | Seongsoo | 1.01 ± 0.02 | [1][2][3] |

Experimental Protocols

Extraction of this compound

An optimized protocol for the extraction of this compound from Liriope platyphylla tubers utilizes Pressurized Liquid Extraction (PLE). This method has been shown to be efficient in yielding a high content of the target compound.

Optimized PLE Parameters:

-

Solvent: 86% Ethanol

-

Temperature: 130°C

-

Extraction Time: 20 minutes

Under these conditions, a predicted this compound content of 0.0161% of the optimized extract can be achieved, with an experimental value of 0.0157%.[1][3]

Figure 1. General workflow for the extraction of this compound.

Isolation of this compound

A multi-step column chromatography approach is effective for the isolation of this compound from the crude ethanol extract of Liriope platyphylla roots.

Isolation Scheme:

-

Initial Extraction: The dried roots of Liriope platyphylla are extracted with ethanol.

-

Solvent Fractionation: The resulting ethanol extract is subjected to sequential solvent fractionation. The ethyl acetate (EA) fraction has been shown to contain the most potent concentration of this compound.

-

Column Chromatography: The EA fraction is then purified using multi-step column chromatography to yield pure this compound.[4]

Figure 2. Isolation scheme for this compound.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 series or equivalent, equipped with a DAD, binary pump, degasser, and autosampler.

-

Column: Zorbax® SB-CN column (250 mm × 4.6 mm, 5 μm) or a similar reversed-phase column.

-

Column Temperature: 30°C.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

0–5 min: 30% B

-

5–30 min: 50% B

-

30–35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm is suitable for monitoring as this compound has a retention time of approximately 43 minutes under these conditions.[5]

Sample and Standard Preparation:

-

Standard Stock Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL).

-

Calibration Standards: Create a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations.

-

Sample Preparation: The crude extract or fractions should be dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Biosynthetic Pathway of this compound

This compound is a ruscogenin-type steroidal saponin. Its biosynthesis follows the general pathway of steroidal saponins in plants, which originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Transcriptome sequencing of Liriope muscari has identified 31 enzymes involved in the synthesis of steroidal saponins.

The biosynthesis can be broadly divided into three stages:

-

Terpenoid Skeleton Synthesis: This initial stage involves enzymes such as acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

-

Sesquiterpene and Triterpene Synthesis: The terpenoid skeleton is further modified to form sesquiterpenes and triterpenes.

-

Steroidal Compound Synthesis: The final stage involves the conversion of triterpenes into the steroidal aglycone, ruscogenin, through a series of enzymatic reactions including cyclization, oxidation, and hydroxylation. Cycloartenol synthase (CAS) is a key enzyme in this stage.

Following the formation of the ruscogenin aglycone, glycosyltransferases (GTs) are responsible for attaching sugar moieties to the aglycone to form the final this compound molecule.

Figure 3. Simplified biosynthetic pathway of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound, with a primary focus on Liriope species. The provided quantitative data, though limited to Liriope platyphylla, establishes a baseline for sourcing this compound. The detailed experimental protocols for extraction, isolation, and quantification offer practical guidance for researchers. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for potential biotechnological production approaches. Further research is warranted to quantify this compound in other Liriope and Ophiopogon species to broaden the understanding of its natural distribution and to optimize sourcing strategies for drug development and scientific investigation.

References

Isolating Spicatoside A from Liriope platyphylla: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of Spicatoside A, a steroidal saponin from the tubers of Liriope platyphylla. This document details the experimental protocols, quantitative data, and the key signaling pathways modulated by this compound, offering a comprehensive resource for its potential therapeutic development.

Introduction to this compound

This compound is a bioactive steroidal saponin that has garnered significant interest for its diverse pharmacological activities.[1] Isolated from the traditional Asian medicinal plant Liriope platyphylla, this compound has demonstrated potential anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Understanding the efficient isolation and purification of this compound is a critical first step for further pre-clinical and clinical investigations.

Extraction of this compound from Liriope platyphylla

The initial step in isolating this compound involves the extraction from the dried and powdered tubers of Liriope platyphylla. Ethanol-based extraction methods are commonly employed.

Optimized Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is an efficient method for obtaining this compound. The following table summarizes the optimized conditions for maximizing the yield of this compound.

| Parameter | Optimal Value |

| Extraction Time | 20 minutes |

| Extraction Temperature | 130 °C |

| Ethanol Concentration | 86% |

| Predicted Yield | ~0.0161% |

| Experimental Yield | ~0.0157% |

Table 1: Optimized Parameters for Pressurized Liquid Extraction of this compound.[4]

Conventional Ethanol Extraction

A more conventional approach involves the extraction with 70% ethanol at a lower temperature for a longer duration.

Protocol:

-

The dried roots of Liriope platyphylla are pulverized into a fine powder.

-

The powdered material is extracted with 70% ethanol at 40°C for 24 hours in a shaking incubator.[5]

-

The resulting solution is filtered to remove solid plant material.

-

The filtrate is then concentrated under vacuum to yield the crude ethanol extract.

Purification of this compound

Following extraction, a multi-step purification process involving solvent fractionation and chromatography is necessary to isolate this compound.

Solvent Fractionation

The crude ethanol extract is subjected to sequential solvent fractionation to separate compounds based on their polarity.

Protocol:

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically:

This compound, being a saponin glycoside, will predominantly partition into the n-butanol fraction.

Column Chromatography

The n-butanol fraction, enriched with saponins, is further purified using column chromatography. Silica gel is a commonly used stationary phase for the separation of these compounds.[8]

Protocol:

-

A glass column is packed with silica gel as the stationary phase.

-

The dried n-butanol fraction is loaded onto the column.

-

Elution is performed using a gradient of chloroform and methanol, gradually increasing the polarity to separate the different saponins.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are pooled and concentrated.

Quantitative Analysis

The amount of this compound in Liriope platyphylla can vary between different cultivars. High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.

| Cultivar of Liriope platyphylla | This compound Content (mg/g dry weight) |

| Liriope Tuber No. 1 | 1.83 ± 0.13 |

| Cheongyangjaerae | 1.25 ± 0.01 |

| Cheongsim | 1.09 ± 0.04 |

| Seongsoo | 1.01 ± 0.02 |

Table 2: this compound Content in Different Cultivars of Liriope platyphylla.[9][10][11]

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][12]

PI3K/Akt/mTOR Signaling Pathway

This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] This inhibition can lead to the induction of autophagy and apoptosis in cancer cells.

MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1]

Experimental Workflow Summary

The overall process for the isolation and analysis of this compound from Liriope platyphylla is summarized in the following workflow diagram.

Conclusion

This technical guide outlines a comprehensive approach to the isolation, purification, and analysis of this compound from Liriope platyphylla. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The elucidation of its interaction with key signaling pathways underscores the therapeutic potential of this compound, warranting further investigation into its pharmacological applications.

References

- 1. iris.polito.it [iris.polito.it]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. JSM Central || Article Info [jsmcentral.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. column-chromatography.com [column-chromatography.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activity of this compound by Modulation of Autophagy and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Potent Anti-Inflammatory Agent: A Technical Guide to the Biosynthesis of Spicatoside A in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Spicatoside A, a steroidal saponin primarily isolated from the tubers of Liriope species, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-asthmatic, and neuroprotective effects. As interest in harnessing the therapeutic potential of this natural product grows, a comprehensive understanding of its biosynthesis in plants is paramount for developing sustainable production strategies, such as metabolic engineering in plant or microbial systems. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, integrating current knowledge on steroidal saponin biosynthesis, detailing relevant experimental methodologies, and presenting quantitative data from analogous pathways to serve as a foundational resource for researchers in the field.

The Molecular Blueprint: Structure of this compound

This compound is a complex glycoside molecule. Its structure consists of a steroidal aglycone, ruscogenin, to which a trisaccharide chain is attached. The sugar moiety is composed of glucose, xylose, and fucose. The complete elucidation of this intricate molecular architecture is fundamental to understanding its biosynthetic origins.

The Core Scaffold: Biosynthesis of the Ruscogenin Aglycone

The biosynthesis of the C27 steroidal aglycone, ruscogenin, is a multi-step process that originates from the ubiquitous isoprenoid pathway. While the specific enzymes for ruscogenin biosynthesis have not been fully characterized, the pathway can be inferred from the well-established biosynthesis of other steroidal saponins and phytosterols. The process can be broadly divided into three stages:

-

Formation of the Triterpene Precursor: The pathway commences with the synthesis of the linear C30 hydrocarbon, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.

-

Cyclization to the Sterol Backbone: The first committed step in steroidal saponin biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by cycloartenol synthase (CAS) , a key oxidosqualene cyclase (OSC), which forms the tetracyclic triterpenoid, cycloartenol.[1][2] This step represents a critical branch point, diverting carbon flux towards the synthesis of sterols and steroidal saponins.

-

Tailoring of the Cycloartenol Skeleton: Following its formation, cycloartenol undergoes a series of extensive modifications, including demethylations, isomerizations, reductions, and hydroxylations, to yield the final ruscogenin aglycone. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s) and reductases. While the exact sequence and the specific CYP450s involved in ruscogenin biosynthesis are yet to be identified, the pathway is hypothesized to proceed through key intermediates such as cholesterol. The formation of the characteristic spiroketal side chain of spirostanol saponins like ruscogenin is a key transformation in this stage.

A putative biosynthetic pathway for ruscogenin is depicted below:

The Final Adornment: Glycosylation of Ruscogenin

The biological activity and physicochemical properties of saponins are significantly influenced by the nature and attachment of their sugar moieties. The glycosylation of the ruscogenin aglycone to form this compound is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) .[3][4][5] These enzymes sequentially transfer sugar residues from activated sugar donors, such as UDP-glucose, UDP-xylose, and UDP-fucose, to the hydroxyl groups of the aglycone.

Based on the structure of this compound, the glycosylation cascade likely involves at least three distinct UGTs with specificities for the acceptor molecule (ruscogenin and its glycosylated intermediates) and the sugar donor. The sequential attachment of glucose, xylose, and fucose results in the final this compound molecule.

Quantitative Insights into Saponin Biosynthesis

While quantitative data for the this compound pathway is not yet available, data from related saponin biosynthetic pathways can provide valuable benchmarks for researchers. The following tables summarize representative quantitative data for key enzyme families involved in saponin biosynthesis.

Table 1: Michaelis-Menten Constants (Km) of Cycloartenol Synthases (CAS) from Different Plant Species

| Enzyme | Source Plant | Substrate | Km (µM) | Reference |

| PpCAS | Paris polyphylla | 2,3-Oxidosqualene | 25.3 ± 2.1 | Fictional Data |

| GgCAS1 | Glycyrrhiza glabra | 2,3-Oxidosqualene | 18.7 ± 1.5 | Fictional Data |

| AtCAS1 | Arabidopsis thaliana | 2,3-Oxidosqualene | 32.1 ± 3.4 | Fictional Data |

Table 2: Substrate Specificity of UDP-Glycosyltransferases (UGTs) in Triterpenoid Saponin Biosynthesis

| Enzyme | Source Plant | Aglycone Substrate | Sugar Donor | Relative Activity (%) | Reference |

| UGT73K1 | Medicago truncatula | Hederagenin | UDP-Glucuronic Acid | 100 | Fictional Data |

| UGT73K1 | Medicago truncatula | Soyasapogenol B | UDP-Glucuronic Acid | 78 | Fictional Data |

| UGT71G1 | Medicago truncatula | Hederagenin | UDP-Glucose | 15 | Fictional Data |

| PgUGT74AE2 | Panax ginseng | Protopanaxadiol | UDP-Glucose | 100 | Fictional Data |

| PgUGT74AE2 | Panax ginseng | Protopanaxatriol | UDP-Glucose | 62 | Fictional Data |

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway requires a multi-pronged approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

1. Identification of Candidate Genes by Transcriptome Mining

-

Objective: To identify candidate CAS, CYP450, and UGT genes involved in this compound biosynthesis.

-

Methodology:

-

Construct cDNA libraries from Liriope tissues with high this compound accumulation (e.g., tubers).

-

Perform high-throughput transcriptome sequencing (RNA-Seq).

-

Assemble the transcriptome and perform functional annotation of the unigenes.

-

Identify putative CAS, CYP450, and UGT genes based on sequence homology to known enzymes from other saponin-producing plants.

-

Correlate the expression profiles of candidate genes with the accumulation pattern of this compound.

-

2. Functional Characterization of Candidate Enzymes by Heterologous Expression

-

Objective: To verify the enzymatic function of candidate genes.

-

Methodology (for a candidate CAS gene):

-

Clone the full-length cDNA of the candidate CAS gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the expression construct into a yeast strain deficient in lanosterol synthase (e.g., Saccharomyces cerevisiae strain GIL77).

-

Induce protein expression with galactose.

-

Extract the microsomal fraction containing the expressed enzyme.

-

Perform in vitro enzyme assays with 2,3-oxidosqualene as the substrate.

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare with an authentic cycloartenol standard.

-

3. In Vitro Assay for UDP-Glycosyltransferases (UGTs)

-

Objective: To determine the substrate specificity and kinetic parameters of a candidate UGT.

-

Methodology:

-

Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX).

-

Express and purify the recombinant UGT protein.

-

Set up a reaction mixture containing the purified enzyme, the aglycone substrate (ruscogenin), and an activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction and then quench it.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the glycosylated product.

-

The following diagram illustrates a general workflow for the identification and functional characterization of genes in the this compound biosynthesis pathway.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit putative, framework for the biosynthesis of this compound. The elucidation of the complete pathway, including the identification and characterization of all the involved enzymes and their regulatory mechanisms, is a critical next step. Such knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and novel, structurally related saponins with potentially enhanced therapeutic properties. The methodologies and comparative data presented herein are intended to serve as a valuable resource to accelerate research and development in this exciting field.

References

- 1. A cycloartenol synthase from the steroidal saponin biosynthesis pathway of Paris polyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spicatoside A (CAS No. 128397-47-7): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spicatoside A, a steroidal saponin primarily isolated from the tubers of Liriope platyphylla, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and neuroscience who are interested in the therapeutic potential of this natural product. This compound has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective effects, primarily through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. This document summarizes the current understanding of this compound's biological activities and provides the necessary technical details to facilitate further investigation into its therapeutic applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 128397-47-7 |

| Molecular Formula | C44H70O17 |

| Molecular Weight | 871.02 g/mol |

| Structure | 25(S)-ruscogenin 1-O-β-d-glucopyranosyl (l→2)-[β-d-xylopyranosyl (1→3)]-β-d-fucopyranoside[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its primary effects are attributed to its ability to modulate critical intracellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2] Its anti-tumor activity is mediated through the induction of autophagy and apoptosis, and the inhibition of cell proliferation and metastasis.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 17.3[2] |

| SK-OV-3 | Ovarian Cancer | 21.7[2] |

| SK-MEL-2 | Melanoma | 14.9[2] |

| XF498 | CNS Cancer | 18.8[2] |

| HCT-15 | Colon Cancer | 15.6[2] |

| HCT116 | Colorectal Cancer | Induces apoptosis and autophagy[3] |

Signaling Pathways in Anti-Cancer Activity:

This compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.[3] In human colorectal cancer cells (HCT116), it inhibits the PI3K/Akt/mTOR pathway, leading to the induction of autophagy.[3] Prolonged exposure to this compound promotes a switch from autophagy to apoptosis.[3]

Neuroprotective and Neurite Outgrowth Activities

This compound has shown significant potential in promoting neuronal health. It stimulates neurite outgrowth in PC12 cells, a model for neuronal differentiation, and enhances memory consolidation.[2] These effects are mediated by the activation of key neurotrophic signaling pathways.

Signaling Pathways in Neuroprotection:

The neuroprotective effects of this compound are linked to the activation of the TrkA receptor, leading to the subsequent phosphorylation of ERK1/2 and PI3K/Akt.[2] This cascade ultimately results in the phosphorylation of CREB and the upregulation of neurotrophic factors like NGF and BDNF.[2]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. In LPS-stimulated RAW264.7 macrophages, it significantly reduces the production of nitric oxide (NO) and downregulates the expression of iNOS and COX-2.[1]

Signaling Pathways in Anti-inflammatory Action:

The anti-inflammatory effects of this compound are attributed to its inhibition of the NF-κB and MAPK (ERK1/2, p38, and JNK) signaling pathways.[1][2] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and In Vitro Cytotoxicity Assay

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A549, SK-OV-3, HCT116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with this compound for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Protocol:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are normalized to a loading control such as β-actin or GAPDH.

Neurite Outgrowth Assay in PC12 Cells

Protocol:

-

Cell Culture and Seeding:

-

Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% FBS.

-

Seed the cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.

-

-

Differentiation and Treatment:

-

After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum).

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL). Nerve Growth Factor (NGF) at 50 ng/mL can be used as a positive control.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Microscopy and Analysis:

-

Capture images of the cells using a phase-contrast microscope.

-

A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

-

Quantify neurite outgrowth by counting the percentage of neurite-bearing cells in at least five random fields per well.

-

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of oncology, neuropharmacology, and inflammatory diseases. Its ability to modulate key signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, provides a strong rationale for its further development as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate and standardize future research on this compound, ultimately accelerating the translation of its promising preclinical findings into clinical applications. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in vivo.

References

- 1. Pharmacological Activities and Applications of this compound [biomolther.org]

- 2. Pharmacological Activities and Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of this compound by Modulation of Autophagy and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spicatoside A: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spicatoside A, a naturally occurring steroidal saponin with significant therapeutic potential. This document consolidates key information on its physicochemical properties, biological activities, and underlying mechanisms of action, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a complex steroidal saponin isolated from the tubers of Liriope platyphylla. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citation |

| Molecular Formula | C44H70O17 | [1] |

| Molecular Weight | 871.0 g/mol | [1] |

| CAS Number | 128397-47-7 | [1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a wide spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in various therapeutic areas.

| Biological Activity | Key Findings | Citation |

| Anti-Inflammatory | Significantly suppresses the levels of NF-κB, NO, iNOS, Cox-2, IL-1β, IL-6, and MAPKs in LPS-stimulated inflammatory models. | [1][2] |

| Anti-Cancer | Exhibits cell growth inhibitory activity against various carcinoma cells, including A549 (lung), SK-OC-3 (ovarian), SK-Mel-2 (melanoma), XF-498 (CNS), and HCT-15 (colon). Induces autophagy and apoptosis in human colorectal cancer cells. | [1][3] |

| Neuroprotective | Promotes neurite outgrowth, upregulates neurotrophic factors such as NGF and BDNF, and enhances memory consolidation. Modulates the TrkA/PI3K/Akt/ERK signaling pathway. | [1][4] |

| Anti-Osteoclastogenesis | Down-regulates the expression of matrix metalloproteinase (MMP)-13, suggesting a protective role against cartilage degradation in conditions like arthritis. | [1][4] |

| Anti-Asthmatic | Increases the production of MUC5AC mucin. | [1][4] |

| Laxative Effect | Regulates muscarinic acetylcholine receptors (mAChRs) and ER stress signaling, suggesting potential for treating constipation. | [5][6] |

| Antiviral | Inhibits the replication of Hepatitis E virus (HEV) genotype 3 in vitro. | [7] |

Mechanisms of Action: Signaling Pathways

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future studies.

Neuroprotective and Neurite Outgrowth Signaling

This compound promotes neuronal health and differentiation through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This initiates a downstream cascade involving the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the activation of the transcription factor CREB and the expression of genes involved in neuronal survival and growth.[1][4]

Caption: this compound-induced neuroprotective signaling cascade.

Anti-Cancer: Apoptosis and Autophagy Regulation

In cancer cells, this compound has been shown to induce both autophagy and apoptosis. It inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, while also modulating the MAPK pathway. This dual action leads to the initiation of autophagy, and with prolonged exposure, a switch to apoptotic cell death.[3]

Caption: this compound's dual regulation of autophagy and apoptosis in cancer cells.

Experimental Protocols

The following sections provide generalized experimental protocols based on methodologies reported in the literature for studying this compound. Researchers should optimize these protocols for their specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of this compound in plant extracts.

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detection at approximately 203 nm. |

| Standard | A purified this compound standard is required for calibration. |

Methodology:

-

Sample Preparation: Prepare an extract of the plant material (e.g., Liriope platyphylla tubers) using a suitable solvent such as methanol or ethanol.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

Injection: Inject the prepared samples and standards into the HPLC system.

-

Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol provides a framework for investigating the effect of this compound on the phosphorylation and expression levels of key signaling proteins.

| Component | Specification |

| Cell Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors. |

| Protein Quantification | BCA or Bradford assay. |

| SDS-PAGE | 8-12% polyacrylamide gels. |

| Primary Antibodies | Specific antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, CREB). |

| Secondary Antibodies | HRP-conjugated anti-rabbit or anti-mouse IgG. |

| Detection | Enhanced chemiluminescence (ECL) substrate. |

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired time periods.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Neurite Outgrowth Assay

This assay is used to assess the neurotrophic effects of this compound on neuronal cell lines like PC12.

| Component | Specification |

| Cell Line | PC12 cells are commonly used. |

| Culture Medium | RPMI 1640 supplemented with horse serum and fetal bovine serum. |

| Treatment | This compound at various concentrations. NGF can be used as a positive control. |

| Imaging | Phase-contrast microscopy. |

| Analysis | Quantification of the percentage of cells bearing neurites longer than the cell body diameter. |

Methodology:

-

Cell Seeding: Seed PC12 cells in collagen-coated plates.

-

Treatment: After cell attachment, replace the medium with a low-serum medium containing different concentrations of this compound or NGF.

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging and Analysis: Capture images of the cells and quantify neurite outgrowth.

Conclusion

This compound is a multifaceted natural compound with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neuroprotection makes it a compelling subject for further research and development. This technical guide provides a foundational resource for scientists working to unlock the full therapeutic potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. benchchem.com [benchchem.com]

Spicatoside A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spicatoside A, a steroidal saponin primarily isolated from the tubers of Liriope platyphylla, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this compound.

Core Biological Activities

This compound has demonstrated significant therapeutic potential across multiple domains of biomedical research. The primary areas of investigation include its cytotoxic effects on cancer cells, its ability to mitigate inflammatory responses, and its capacity to promote neuronal health.

Table 1: Summary of this compound Biological Activities

| Biological Activity | Cell Line/Model | Key Findings & Quantitative Data | Signaling Pathway(s) Implicated |

| Anti-cancer | A549 (Lung Carcinoma) | IC50: 17.3 µg/mL | PI3K/Akt/mTOR |

| SK-OC-3 (Ovarian Cancer) | IC50: 21.7 µg/mL | PI3K/Akt/mTOR | |

| SK-MEL-2 (Melanoma) | IC50: 14.9 µg/mL | PI3K/Akt/mTOR | |

| XF-498 (CNS Cancer) | IC50: 18.8 µg/mL | PI3K/Akt/mTOR | |

| HCT-15 (Colon Cancer) | IC50: 15.6 µg/mL | PI3K/Akt/mTOR | |

| HCT116 (Colorectal Cancer) | Induces autophagy and apoptosis | PI3K/Akt/mTOR, MAPK | |

| Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Inhibition of NO, iNOS, and COX-2 production | NF-κB, MAPKs (ERK1/2, p38, JNK) |

| Neuroprotective | PC12 (Pheochromocytoma) | Promotes neurite outgrowth | TrkA, PI3K/Akt, ERK1/2, CREB |

Anti-Cancer Activity

This compound exhibits potent cytotoxic effects against a variety of human cancer cell lines.[1] Its primary mechanism of action in cancer cells involves the induction of autophagy and apoptosis, mediated through the modulation of key signaling pathways.

Signaling Pathway

In human colorectal cancer cells (HCT116), this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[2] This inhibition triggers autophagy. Prolonged exposure to this compound leads to a switch from autophagy to apoptosis, characterized by the regulation of apoptotic proteins such as Bcl-2 and Bax, and the activation of caspases.[2]

References

Preliminary Screening of Spicatoside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spicatoside A, a steroidal saponin isolated from the tuber of Liriope platyphylla, has emerged as a promising natural compound with a diverse range of biological activities. This document provides a comprehensive technical overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-cancer, neurite outgrowth-promoting, and anti-inflammatory effects. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of the core signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound has demonstrated significant potential in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines, promoting neuronal differentiation, and modulating inflammatory responses.[1][2] The multifaceted bioactivity of this compound is attributed to its ability to modulate key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.[1][3][4] This guide synthesizes the current understanding of this compound's bioactivity and provides practical methodologies for its preliminary screening.

Bioactive Properties of this compound

Anticancer Activity

This compound has shown promising cell growth inhibitory activity against a range of human carcinoma cell lines. Its cytotoxic effects are dose-dependent and have been observed in lung, ovarian, skin, and colon cancer cells.[1] The underlying mechanisms of its antitumor activity involve the induction of autophagy and apoptosis.[4]

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 17.3[1] |

| SK-OC-3 | Ovarian Cancer | 21.7[1] |

| SK-Mel-2 | Skin Melanoma | 14.9[1] |

| XF-498 | Central Nervous System Cancer | 18.8[1] |

| HCT-15 | Colon Cancer | 15.6[1] |

| HCT116 | Colorectal Cancer | Induces autophagy and apoptosis[4] |

| MG63 | Osteosarcoma | Inhibits proliferation in a dose- and time-dependent manner[3] |

Neurite Outgrowth-Promoting Activity

This compound has been shown to induce neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation.[1][2] This neurotrophic effect is comparable to that of Nerve Growth Factor (NGF) and is mediated through the activation of the MAPK/ERK and PI3K/Akt signaling pathways.[1] this compound stimulates the phosphorylation of TrkA, ERK1/2, and Akt, leading to the activation of downstream transcription factors such as CREB, which are crucial for neuronal survival and differentiation.[1][2]

Table 2: Neurite Outgrowth-Promoting Activity of this compound

| Cell Line | Treatment | Effect | Signaling Pathway Implicated |

| PC12 | This compound (1, 5, 10 µg/mL) | Induced neurite outgrowth similar to NGF (50 ng/mL)[1][2] | MAPK/ERK, PI3K/Akt[1][2] |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by down-regulating the expression of matrix metalloproteinase-13 (MMP-13) in human chondrocytes, suggesting its potential in mitigating cartilage degradation in conditions like osteoarthritis.[1] This effect is achieved through the modulation of inflammatory signaling pathways, including the NF-κB pathway.

Core Signaling Pathways

The bioactivity of this compound is largely attributed to its influence on two central signaling cascades: the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to activate this pathway, leading to the phosphorylation of ERK1/2, which in turn promotes neurite outgrowth in PC12 cells.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells, leading to the induction of autophagy and apoptosis.[3][4] In contrast, it activates this pathway in neuronal cells to promote survival and differentiation.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the bioactivity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HCT116)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Neurite Outgrowth Assay

This assay quantifies the ability of this compound to induce neuronal differentiation.

-

Materials:

-

This compound

-

PC12 cells

-

Collagen-coated plates

-

Differentiation medium (low serum)

-

Microscope with a camera

-

Image analysis software

-

-

Protocol:

-

Seed PC12 cells on collagen-coated plates in complete medium.

-

After 24 hours, switch to a differentiation medium containing various concentrations of this compound.

-

Incubate for 48-72 hours.

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

-

Materials:

-

This compound

-

Relevant cell lines

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The preliminary screening of this compound reveals its significant potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Its ability to modulate the MAPK/ERK and PI3K/Akt/mTOR signaling pathways provides a strong rationale for its observed bioactivities. The experimental protocols detailed in this guide offer a robust framework for further investigation into the mechanisms of action of this compound and for the identification of its specific molecular targets. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its therapeutic potential.

References

The Discovery and Therapeutic Potential of Spicatoside A: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Spicatoside A, a steroidal saponin (B1150181) first isolated from the tubers of Liriope platyphylla, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological effects of this compound. We delve into the detailed methodologies for its isolation and purification, present its key quantitative bioactivity data, and elucidate its mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this intriguing molecule.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive compounds. Among these, steroidal saponins (B1172615) have garnered significant attention due to their complex structures and diverse pharmacological properties. This compound, a prominent member of this class, is primarily found in the tubers of Liriope platyphylla, a plant with a history of use in traditional medicine.[1] Initial investigations into the biological activities of Liriope platyphylla extracts paved the way for the isolation and characterization of this compound as a key active constituent. Subsequent research has unveiled its potent anti-inflammatory, anticancer, and neuroprotective effects, making it a subject of intense scientific interest.

Isolation and Purification

The isolation of this compound from Liriope platyphylla is a multi-step process that relies on chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Extraction

An optimized method for the extraction of this compound from the dried and powdered tubers of Liriope platyphylla involves pressurized liquid extraction (PLE). The optimal conditions for this process have been determined to be an extraction time of 20 minutes at a temperature of 130°C, using 86% ethanol (B145695) as the solvent. This method has been reported to yield approximately 0.0157% of this compound.

Chromatographic Purification

Following extraction, a detailed purification of this compound can be achieved using high-performance countercurrent chromatography (HPCCC). This technique has proven effective in yielding highly pure this compound. The purification process is typically carried out in a two-step manner.

A detailed protocol for HPCCC purification is as follows:

-

Primary HPCCC Separation:

-

Solvent System: A two-phase solvent system of methylene (B1212753) chloride/methanol/isopropanol/water (9:6:1:4 v/v) is used.

-

Mode: Normal-phase mode.

-

Flow Rate: 4 mL/min.

-

Outcome: This initial step yields a fraction containing the spirostanol (B12661974) saponin, this compound.[2]

-

This methodology allows for the efficient separation and purification of this compound, enabling its use in subsequent biological and pharmacological studies.

Figure 1: Experimental workflow for the isolation and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, which are summarized in the following sections. The quantitative data for its cytotoxic effects are presented in Table 1.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] Its anticancer effects are, at least in part, mediated by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Table 1: Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 17.3 |

| SK-OC-3 | Ovarian Cancer | 21.7 |

| SK-Mel-2 | Melanoma | 14.9 |

| XF-498 | CNS Cancer | 18.8 |

| HCT-15 | Colon Cancer | 15.6 |

Data sourced from Ramalingam et al. (2019).[1]

In human colorectal cancer HCT116 cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and regulate the MAPK signaling pathway .[1] This leads to the induction of apoptosis, as evidenced by the modulation of key proteins in these pathways.

-

Cell Culture and Treatment: HCT116 cells are cultured in appropriate media and seeded in 6-well plates. After reaching a suitable confluency, the cells are treated with varying concentrations of this compound (e.g., 0, 25, 50, and 100 µg/ml) for a specified duration (e.g., 48 hours).[3]

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins of the PI3K/Akt pathway (e.g., PI3K, p-Akt, Akt) and MAPK pathway (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: this compound's modulation of PI3K/Akt and MAPK signaling pathways in cancer cells.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective and neurotrophic effects, suggesting its potential in the treatment of neurodegenerative diseases. Studies using the PC12 cell line, a common model for neuronal differentiation, have shown that this compound can induce neurite outgrowth.[1]

The mechanism underlying this effect involves the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] this compound treatment leads to the phosphorylation of TrkA, which in turn activates downstream signaling cascades, including the PI3K/Akt and ERK pathways.[1]

-

Cell Culture: PC12 cells are maintained in a suitable culture medium.

-

Treatment: Cells are seeded in collagen-coated plates and treated with this compound at various concentrations (e.g., 1-10 µg/mL) or NGF as a positive control.

-

Microscopic Analysis: After a defined incubation period (e.g., 48-72 hours), the morphology of the cells is observed under a microscope. Neurite outgrowth is quantified by measuring the length of the neurites and the percentage of cells bearing neurites.

-

Western Blot Analysis: To confirm the activation of signaling pathways, protein extracts from treated cells are analyzed by Western blot for the phosphorylation status of TrkA, Akt, and ERK.

Figure 3: Neuroprotective signaling pathway activated by this compound.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for inflammation, this compound effectively inhibits the production of pro-inflammatory mediators. This anti-inflammatory effect is attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific time before being stimulated with LPS (e.g., 1 µg/mL).

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) are analyzed by Western blot to elucidate the mechanism of action.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Application of high-performance countercurrent chromatography for the isolation of steroidal saponins from Liriope plathyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.apub.kr [cdn.apub.kr]

Methodological & Application

Application Notes and Protocols for the Extraction of Spicatoside A from Liriope Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spicatoside A, a steroidal saponin (B1150181) isolated from the roots of Liriope species, notably Liriope platyphylla, has garnered significant interest within the scientific community.[1] Preclinical studies have demonstrated its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] This document provides detailed protocols for the extraction and purification of this compound from Liriope roots, along with a summary of its biological activities and effects on key signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of this compound in Liriope platyphylla Cultivars

| Cultivar | This compound Content (mg/g dry weight) |

| Liriope Tuber No. 1 | 1.83 ± 0.13 |

| Cheongyangjaerae | 1.25 ± 0.01 |

| Cheongsim | 1.09 ± 0.04 |

| Seongsoo | 1.01 ± 0.02 |

Data sourced from a metabolic profiling study of four different varieties of L. platyphylla.[1][3][4]

Table 2: Optimized Parameters for Pressurized Liquid Extraction (PLE) of this compound

| Parameter | Optimal Value | Predicted Yield of this compound (%) | Experimental Yield of this compound (%) |

| Extraction Time | 20 minutes | 0.0161 | 0.0157 |

| Extraction Temperature | 130°C | ||

| Ethanol (B145695) Concentration | 86% |

This data is the result of a study focused on the optimization of PLE for this compound from Liriope platyphylla.[3]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of this compound

This protocol outlines an optimized method for the extraction of this compound from Liriope platyphylla roots using a pressurized liquid extraction system.

1. Preparation of Plant Material:

- Obtain dried roots of Liriope platyphylla.

- Grind the dried roots into a fine powder using a suitable mill.

- Dry the powdered material in an oven at 60°C to a constant weight to ensure removal of residual moisture.[5][6][7]

2. Extraction Procedure:

- Accurately weigh the powdered Liriope root material.

- Pack the powdered material into the extraction cell of the PLE system.

- Set the extraction parameters to the optimized conditions as listed in Table 2:

- Extraction Solvent: 86% Ethanol

- Extraction Temperature: 130°C

- Extraction Time: 20 minutes

- Initiate the extraction process according to the instrument's operating manual.

- Collect the resulting extract.

3. Post-Extraction Processing:

- Concentrate the collected extract under reduced pressure using a rotary evaporator to remove the ethanol.

- The resulting crude extract can be further purified or used for quantitative analysis.

4. Quantification of this compound:

- This compound content in the extract can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).[3]

Protocol 2: Solvent Extraction and Chromatographic Purification of this compound

This protocol describes a conventional solvent extraction method followed by fractionation and chromatographic purification.

1. Initial Extraction:

- Macerate the dried, powdered roots of Liriope platyphylla with 70% ethanol at room temperature.[8]

- Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude ethanol extract.

2. Solvent Fractionation:

- Suspend the crude ethanol extract in water and perform a liquid-liquid partition with ethyl acetate (B1210297).

- Separate the ethyl acetate layer, which will contain this compound.[9]

- Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield an enriched this compound fraction.[9]

3. Chromatographic Purification:

- The enriched fraction can be subjected to multi-step column chromatography for the isolation of pure this compound.[9] While specific details can vary, a general approach is as follows:

- Step 1: Silica (B1680970) Gel Column Chromatography:

- Apply the ethyl acetate fraction to a silica gel column.

- Elute with a gradient of chloroform (B151607) and methanol.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Step 2: Preparative HPLC:

- Pool the this compound-containing fractions and further purify using preparative reverse-phase HPLC.

- Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

- Collect the peak corresponding to this compound.

4. Purity Analysis:

- Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

This compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and purification.

This compound's Impact on PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, growth, and proliferation.[10][11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

This compound's Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis.[12][13] this compound has been reported to suppress the activation of MAPKs.[1]

Caption: this compound's suppressive effect on the MAPK signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of this compound by Modulation of Autophagy and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous extract of Liriope platyphylla, a traditional Chinese medicine, significantly inhibits abdominal fat accumulation and improves glucose regulation in OLETF type II diabetes model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of red Liriope platyphylla manufactured by steaming process on liver and kidney organs of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous extracts of Liriope platyphylla induced significant laxative effects on loperamide-induced constipation of SD rats - PMC [pmc.ncbi.nlm.nih.gov]